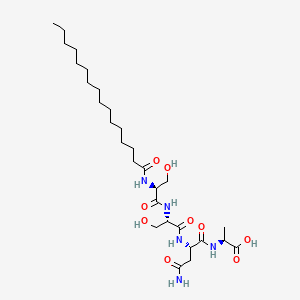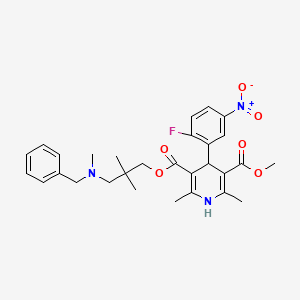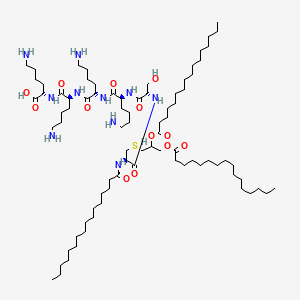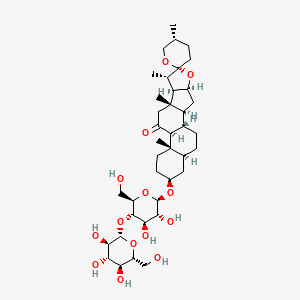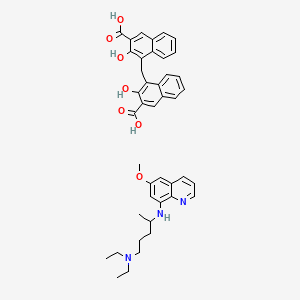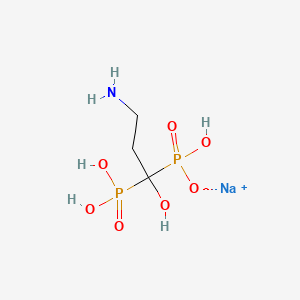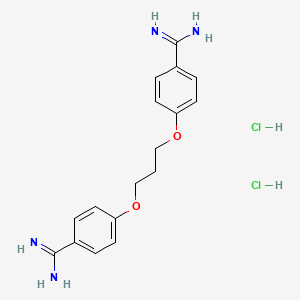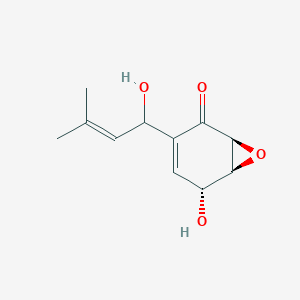
Piperlonguminine
Descripción general
Descripción
Mecanismo De Acción
La piperlonguminina ejerce sus efectos a través de múltiples objetivos y vías moleculares:
Acción Antiinflamatoria: Inhibe las principales cascadas de señalización inflamatoria, incluidas las vías MAPK, NF-κB y JAK/STAT.
Acción Anticancerígena: Induce la apoptosis y el arresto del ciclo celular en las células cancerosas al aumentar la generación de especies reactivas de oxígeno (ROS) y modular las proteínas de señalización.
Acción Neuroprotectora: Protege las neuronas al reducir el estrés oxidativo y la inflamación.
Análisis Bioquímico
Biochemical Properties
Piperlonguminine has been shown to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It displays a strong inhibitory effect on major inflammatory signaling cascades, including MAPK, NF-κB, and JAK/STAT . This leads to a decrease in the gene-protein expression of cyclooxygenase-inducible nitric oxide synthase and other inflammatory proteins .
Cellular Effects
Piperlongumine has a profound impact on various types of cells and cellular processes . It influences cell function by inhibiting cell proliferation, regulating the cell cycle, and inducing apoptosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperlongumine exerts its effects at the molecular level through several mechanisms . It binds to and hinders the activity of a protein called TRPV2, which is overexpressed in certain types of cancer . It also promotes apoptosis via mechanisms like endoplasmic reticulum stress, mitochondrial disruption, inhibition of the ubiquitin-proteasome system, and ROS-induced DNA damage .
Temporal Effects in Laboratory Settings
Over time, in laboratory settings, this compound has been observed to have a strong inhibitory effect on major inflammatory signaling cascades . It also has a significant impact on the stability and degradation of certain proteins .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It has been found to be selectively cytotoxic against cancer cells, promoting apoptosis . It has also shown good bioavailability and negligible systemic toxicity, making it a suitable lead candidate for antitumor drug development .
Metabolic Pathways
This compound is involved in several metabolic pathways . It has the capability to modulate key signal transduction pathways involved in cell proliferation, cell cycle regulation, and metastasis .
Transport and Distribution
Its ability to modulate key signal transduction pathways suggests that it may interact with various transporters or binding proteins .
Subcellular Localization
Given its impact on various cellular processes, it is likely that it may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La piperlonguminina se puede sintetizar a través de una reacción de amidación. Una ruta sintética común implica la reacción entre 5,6-dihidropiridin-2(1H)-ona y ácido 3,4,5-trimetoxicinámico . La reacción generalmente requiere el uso de cloruro de oxalilo para convertir el ácido carboxílico en un cloruro de acilo, que luego reacciona con la amina para formar el enlace amida .
Métodos de Producción Industrial: La producción industrial de piperlonguminina a menudo implica la extracción de la planta Piper longum. El proceso de extracción incluye el secado y la molienda del material vegetal, seguido de la extracción con solventes usando solventes orgánicos como etanol o metanol . El extracto crudo se purifica luego utilizando técnicas cromatográficas para aislar la piperlonguminina.
Análisis De Reacciones Químicas
Tipos de Reacciones: La piperlonguminina experimenta varias reacciones químicas, que incluyen:
Oxidación: La piperlonguminina se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir la piperlonguminina en sus formas reducidas.
Sustitución: La piperlonguminina puede experimentar reacciones de sustitución nucleófila, donde los grupos funcionales son reemplazados por nucleófilos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los nucleófilos como las aminas, los tioles y los haluros se utilizan comúnmente en reacciones de sustitución.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir amidas reducidas .
Aplicaciones Científicas De Investigación
Química: Utilizado como precursor en la síntesis de otros compuestos bioactivos.
Biología: Estudiado por su papel en la modulación de vías biológicas y procesos celulares.
Medicina: Investigado por sus propiedades anticancerígenas, antiinflamatorias y neuroprotectoras
Industria: Utilizado en el desarrollo de productos farmacéuticos y agentes terapéuticos.
Comparación Con Compuestos Similares
La piperlonguminina se compara a menudo con otras amidas alcaloides como la piperlonguminina y la piplartina. Si bien todos estos compuestos comparten actividades biológicas similares, la piperlonguminina es única debido a su estructura molecular específica y mayor potencia en ciertas aplicaciones .
Compuestos Similares:
Piperlonguminina: Otra amida alcaloide de Piper longum con propiedades anticancerígenas similares.
Piplartina: Conocida por sus actividades antiinflamatorias y anticancerígenas.
Piperina: Un alcaloide de la pimienta negra con diversos efectos farmacológicos.
La piperlonguminina destaca por su estructura química única y sus potentes actividades biológicas, lo que la convierte en un compuesto valioso para la investigación científica y las aplicaciones terapéuticas.
Propiedades
IUPAC Name |
(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-12(2)10-17-16(18)6-4-3-5-13-7-8-14-15(9-13)20-11-19-14/h3-9,12H,10-11H2,1-2H3,(H,17,18)/b5-3+,6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAAPCGHVWVUEX-GGWOSOGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C=CC=CC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021742 | |
| Record name | Piperlonguminine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (E,E)-Piperlonguminine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030187 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5950-12-9 | |
| Record name | Piperlonguminine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5950-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperlonguminine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005950129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperlonguminine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperlonguminine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPERLONGUMININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN39MC8KIO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (E,E)-Piperlonguminine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030187 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
167 - 169 °C | |
| Record name | (E,E)-Piperlonguminine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030187 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


